3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one
Description
3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one is a coumarin derivative featuring a chromen-2-one backbone substituted at position 3 with a 2,4-dimethoxyphenyl group, at position 7 with a hydroxyl group, and at position 8 with a pyrrolidin-1-ylmethyl moiety.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-15-6-7-16(20(12-15)27-2)17-11-14-5-8-19(24)18(21(14)28-22(17)25)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYSAUNMMYGANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one belongs to a class of benzopyranone derivatives, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is . The structure features a chromenone backbone substituted with a pyrrolidine moiety and a dimethoxyphenyl group, which may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Key Findings:
- The compound exhibited significant cytotoxic effects against breast cancer (MCF7), prostate cancer (PC3), and colon cancer (HCT116) cell lines.
- The IC50 values reported were lower than those of established chemotherapeutics, indicating superior potency in certain contexts.
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through the activation of caspases.
- Inhibition of Key Signaling Pathways : It inhibits critical pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.
- Cell Cycle Arrest : The compound induces G1 phase arrest, preventing cancer cells from proliferating.
Case Studies
A notable case study involved testing this compound against a panel of cancer cell lines using the National Cancer Institute's protocols. The results indicated that it outperformed several other compounds in terms of growth inhibition percentages.
Growth Inhibition Percentages:
- MDA-MB-435 (Melanoma): 39.77%
- HCT-15 (Colon): 34.27%
- T-47D (Breast): 18.22%
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 of the chromen-2-one scaffold significantly impacts electronic and steric properties:
- 3-(4-Hydroxyphenyl) analogs (e.g., compound 2f in ): Exhibit reduced lipophilicity compared to dimethoxy-substituted derivatives due to the polar hydroxyl group. Melting points (177–179°C) suggest moderate crystallinity .
- Yields range from 58% to 85%, with melting points (157–208°C) reflecting structural rigidity .
- 3-(3,4-Dimethoxyphenyl) analogs (, compound 14 ): The dimethoxy substitution pattern matches the target compound but lacks the 8-pyrrolidinylmethyl group. Lower melting points (127–129°C) suggest reduced intermolecular hydrogen bonding compared to hydroxylated derivatives .
Substituent Variations at Position 8
The 8-position modifications influence solubility and steric interactions:
- 8-[(Piperazin-1-yl)methyl] derivatives (): Piperazine-containing analogs (e.g., compound 2 in ) exhibit higher basicity and water solubility compared to pyrrolidine derivatives. Melting points (157–208°C) correlate with structural complexity .
- For example, 3-(4-chlorophenyl)-8-[(4-ethylpiperazinyl)methyl]-7-hydroxy-4-methylchromen-2-one () has a molecular weight of 389.4 g/mol and a predicted logP >4, indicating high lipophilicity .
- 8-[(Pyrrolidin-1-yl)methyl] group : The target compound’s pyrrolidine moiety balances steric bulk and moderate basicity, which may optimize pharmacokinetic properties compared to larger heterocycles .
Hydroxyl Group at Position 7
The 7-hydroxy group is critical for hydrogen bonding and antioxidant activity:
- 7-Hydroxy-3-phenyl derivatives (, compound 16 ): High yields (92%) and elevated melting points (217–219°C) suggest strong intermolecular hydrogen bonding .
- Methoxy-substituted analogs (e.g., compound 19 in ): Replacement of the hydroxyl group with methoxy reduces polarity and hydrogen-bonding capacity, lowering melting points (215–217°C) .
Data Tables
Table 1: Structural and Physicochemical Comparison of Selected Chromen-2-One Derivatives
Research Findings and Implications
- Synthetic Accessibility : Pyrrolidine-containing derivatives (e.g., 2f ) typically exhibit lower yields (23%) compared to piperazine or thiazole analogs (58–85%), likely due to steric challenges during alkylation .
- Biological Relevance : The 7-hydroxy group is essential for antioxidant and kinase-inhibitory activities, as seen in ATR kinase inhibitors (). Pyrrolidine’s compact structure may enhance target selectivity over bulkier amines .
- Physicochemical Trends : Methoxy groups at position 3 reduce melting points, while hydroxyl groups increase them, highlighting the role of hydrogen bonding in crystallinity .
Preparation Methods
Pechmann Condensation Protocol
A modified Pechmann method employs:
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Reactants : Ethyl acetoacetate (β-keto ester) and 2,4-dihydroxybenzaldehyde.
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Catalyst : Concentrated sulfuric acid (H₂SO₄) or meglumine, a greener alternative.
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Conditions : 80–100°C for 4–6 hours.
Mechanistic Insight :
The reaction proceeds through electrophilic substitution, cyclization, and dehydration. Meglumine, a sugar-based organocatalyst, enhances reaction efficiency in aqueous ethanol (yields: 70–85%).
Introduction of the 3-(2,4-Dimethoxyphenyl) Group
The 3-aryl substituent is introduced via Friedel–Crafts alkylation or Knoevenagel condensation .
Friedel–Crafts Alkylation
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Reactants : Pre-formed coumarin core and 2,4-dimethoxybenzyl chloride.
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Catalyst : Lewis acids (e.g., AlCl₃) in dichloromethane.
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Yield : ~65% (Table 1).
Knoevenagel Condensation
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Reactants : 2,4-Dimethoxybenzaldehyde and coumarin-3-carboxylic acid.
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Catalyst : Piperidine in ethanol.
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Yield : 78% (Table 1).
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Friedel–Crafts | AlCl₃ | CH₂Cl₂ | 25 | 65 |
| Knoevenagel | Piperidine | Ethanol | Reflux | 78 |
Functionalization at the 8-Position: Mannich Reaction
The pyrrolidinylmethyl group is installed via a Mannich reaction , which introduces an amine-containing side chain.
Reaction Conditions
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Reactants : 8-Methylcoumarin derivative, formaldehyde, pyrrolidine.
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Mechanism : Imine formation followed by nucleophilic attack.
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Yield : 82% (Table 2).
| Substrate | Amine | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 8-Methylcoumarin | Pyrrolidine | Meglumine | 2 | 82 |
Hydroxylation at Position 7
The 7-hydroxy group is introduced via selective demethylation of a methoxy precursor using boron tribromide (BBr₃).
Demethylation Protocol
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Reactant : 7-Methoxycoumarin derivative.
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Reagent : BBr₃ (1.2 equiv) in CH₂Cl₂.
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Conditions : 0°C to room temperature, 3 hours.
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Yield : 88% (Table 3).
| Starting Material | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 7-Methoxy derivative | BBr₃ | CH₂Cl₂ | 88 |
Optimization and Green Chemistry Approaches
Recent advances emphasize sustainable protocols:
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Catalyst Reusability : Meglumine-catalyzed reactions allow filtrate recycling for four cycles without yield loss.
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Solvent Systems : Aqueous ethanol (1:1 v/v) reduces environmental impact.
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Atom Economy : Pseudo-three-component reactions minimize waste.
Analytical Characterization
Compound X is validated via:
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¹H NMR : Aromatic protons at δ 6.8–7.4 ppm, pyrrolidine methylene at δ 3.2–3.5 ppm.
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MS (ESI) : [M+H]⁺ at m/z 409.2.
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IR : Stretching bands for lactone (1740 cm⁻¹) and hydroxyl (3400 cm⁻¹).
Q & A
Q. How can researchers optimize the synthesis of 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one to improve yield and purity?
- Methodological Answer : The chromenone core is typically synthesized via a condensation reaction between a phenol derivative (e.g., resorcinol) and a β-ketoester. For the target compound, key steps include:
- Mannich Reaction : Introduce the pyrrolidin-1-ylmethyl group at position 8 using formaldehyde and pyrrolidine under acidic conditions .
- Substitution at Position 3 : Couple the 2,4-dimethoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .
Optimization strategies: - Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Employ HPLC purification with a C18 column (acetonitrile/water gradient) to isolate the product from byproducts (e.g., over-alkylated derivatives) .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the chromenone core (e.g., δ ~6.8–8.3 ppm for aromatic protons), methoxy groups (δ ~3.8–4.0 ppm), and pyrrolidinyl protons (δ ~1.7–2.7 ppm) .
- X-ray Crystallography : Resolve ambiguity in stereochemistry at position 8 (pyrrolidinylmethyl orientation) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = C₂₂H₂₄NO₅⁺) .
Q. How do solvent polarity and pH affect the compound’s solubility and stability?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding from the 7-hydroxy group and π-π interactions .
- Stability :
- Avoid prolonged exposure to alkaline conditions (pH > 9), which may deprotonate the hydroxy group and trigger chromenone ring oxidation.
- Store in anhydrous ethanol at –20°C to prevent hydrolysis of the pyrrolidinylmethyl moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with:
- Methoxy vs. Hydroxy Groups : Replace 2,4-dimethoxy with 2,4-dihydroxy to assess hydrogen-bonding effects on target binding .
- Pyrrolidinyl vs. Piperidinyl Groups : Compare steric/electronic effects on cellular permeability .
- In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) and correlate with experimental IC₅₀ values .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
- Assay Standardization : Control variables such as:
- Cell Line Variability : Use ATCC-certified lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays).
- Compound Purity : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
- Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes in conflicting models (e.g., NF-κB vs. ROS pathways) .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (B3LYP/6-31G* basis set) to predict sites for electrophilic/nucleophilic attacks (e.g., C-7 hydroxy group as a radical scavenger) .
- Molecular Dynamics (MD) Simulations : Model solvation effects in lipid bilayers to assess membrane permeability .
Q. How can environmental fate studies evaluate the compound’s persistence and degradation pathways?
- Methodological Answer :
- Photodegradation Analysis : Expose to UV light (254 nm) and monitor degradation products via LC-MS. Expect cleavage of the pyrrolidinylmethyl group under prolonged irradiation .
- Microbial Degradation : Incubate with Pseudomonas putida and track metabolite formation (e.g., demethylated chromenone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
